2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane sulfonyl group, a methoxyethyl amino group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azepane sulfonyl group: This can be achieved through the reaction of azepane with sulfonyl chloride under basic conditions.
Introduction of the phenyl group: This step involves electrophilic aromatic substitution reactions to attach the phenyl group to the azepane sulfonyl moiety.
Formation of the oxazole ring: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and nitriles.
Attachment of the methoxyethyl amino group: This step involves nucleophilic substitution reactions to introduce the methoxyethyl amino group onto the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(azepane-1-sulfonyl)amino]phenyl}acetic acid
- Other oxazole derivatives
Uniqueness
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its azepane sulfonyl group, in particular, differentiates it from other oxazole derivatives and contributes to its specific properties and uses.
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazole ring, a sulfonamide group, and a carbonitrile moiety. Its molecular formula is C16H20N4O3S, with a molecular weight of approximately 356.43 g/mol. The presence of the azepane ring and methoxyethyl group contributes to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Serotonin Receptors : Many oxazole derivatives act as modulators of serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .
- Apoptosis Induction : Some oxazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .
- Antimicrobial Activity : Oxazole derivatives are noted for their antibacterial properties against various pathogens .
Anticancer Properties
A study on related oxazole derivatives demonstrated their ability to induce apoptosis in human colorectal cancer cells. For example, compounds similar to the one exhibited an EC50 value of 270 nM and inhibited tumor growth by 63% in xenograft models . The mechanism involved DNA fragmentation and PARP cleavage, hallmarks of apoptosis.
Analgesic and Anti-inflammatory Effects
Research on oxazolones has shown promising analgesic activities. In tests involving writhing and hot plate assays, derivatives containing similar functional groups displayed significant pain relief effects without notable toxicity . This suggests that the compound may possess similar analgesic properties.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Related compounds have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The sulfonamide group is particularly known for enhancing antibacterial efficacy.
Case Studies
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary studies suggest that derivatives with similar structures are well absorbed and metabolically stable. Toxicological assessments indicate low toxicity levels in animal models, supporting their potential as safe therapeutic agents .
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-26-13-10-21-19-17(14-20)22-18(27-19)15-6-8-16(9-7-15)28(24,25)23-11-4-2-3-5-12-23/h6-9,21H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOOPLHQVZEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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